3-Iodo-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
3-Iodo-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The presence of an iodine atom at the 3-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine typically involves the iodination of a preformed pyrazolopyrazine scaffold. One common method involves the reaction of 1H-pyrazolo[3,4-b]pyrazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1H-pyrazolo[3,4-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1H-pyrazolo[3,4-b]pyrazine, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
3-Iodo-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For example, it can bind to the active site of enzymes, inhibiting their activity. The iodine atom at the 3-position can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the fused ring system can facilitate interactions with nucleic acids and proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrazolo[3,4-b]pyrazine
- 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
- 3-Fluoro-1H-pyrazolo[3,4-b]pyrazine
Uniqueness
Compared to its halogenated analogs, 3-Iodo-1H-pyrazolo[3,4-b]pyrazine exhibits unique properties due to the larger size and higher polarizability of the iodine atom. These characteristics can influence the compound’s reactivity and binding interactions, making it distinct from its bromo, chloro, and fluoro counterparts .
Properties
Molecular Formula |
C5H3IN4 |
---|---|
Molecular Weight |
246.01 g/mol |
IUPAC Name |
3-iodo-2H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C5H3IN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10) |
InChI Key |
ZSGUAESGUQLPGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)I |
Origin of Product |
United States |
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